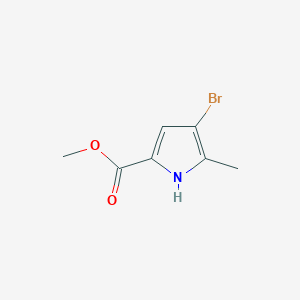![molecular formula C10H11ClO2 B2354220 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-55-3](/img/structure/B2354220.png)
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-Chlorophenyl)methoxy]methyl}oxirane” is a chemical compound with the CAS Number: 66931-55-3 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-{[(4-chlorobenzyl)oxy]methyl}oxirane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 . This indicates that the compound has a molecular structure consisting of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Applications
- Research by Merlani et al. (2015) explored the polymerization of a 2,3-disubstituted oxirane, leading to polymers with stiff, stretched conformations. These polymers demonstrate intramolecular charge transfer interactions due to the π-stacked structure between carbonyl and aromatic groups, indicating potential in advanced material science applications (Merlani et al., 2015).
Electropolymerization and Electrochromic Properties
- Zhang et al. (2014) synthesized derivatives of 2-methyl oxirane and studied their structural, electrochemical, optical, and thermal properties. The introduction of hydroxymethyl or ethylene oxide groups significantly enhanced the electrochromic properties, such as high contrast ratios and fast response times, of these polymers (Zhang et al., 2014).
Chemical Synthesis and Reactions
- Kalugin and Litvinov (1991) investigated the alkylation of CH-acids with 2-{[organylthio]methyl}oxirans, forming various sulfur-containing compounds. This study contributes to the understanding of oxirane-based reactions in organic synthesis (Kalugin & Litvinov, 1991).
Diastereofacial Selectivity in Oxirane Epoxidation
- Jackson et al. (1991) reported on the epoxidation of γ-oxygenated-α,β-unsaturated sulfones, leading to syn- and anti-2-(phenylsulfonyl)oxiranes. This study provided insights into the control of diastereofacial selectivity in the nucleophilic epoxidation process (Jackson et al., 1991).
Corrosion Inhibition in Industrial Applications
- Dagdag et al. (2019) explored the synthesis and characterization of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. Their study demonstrated the effectiveness of these monomers, contributing to the development of new materials for corrosion protection (Dagdag et al., 2019).
Olfactory Characteristics of Derivatives
- Okopi and Affiku (2020) studied the structure-odor relationship of methyl eugenol and its derivatives, including 2-{[4-methoxyphenyl]methyl}oxirane. Their research highlights the impact of chemical transformations on odor characteristics, important in fragrance and flavor industries (Okopi & Affiku, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBCVOWXDVDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

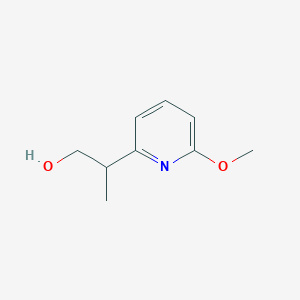
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
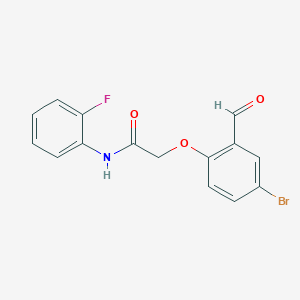
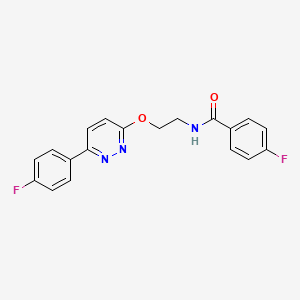
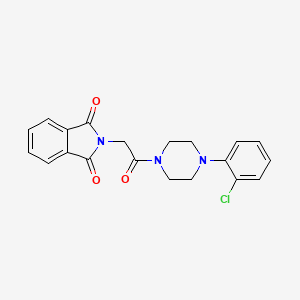
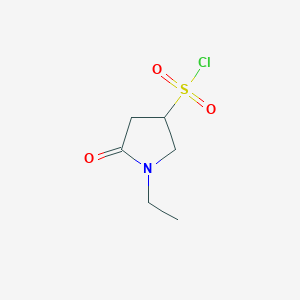
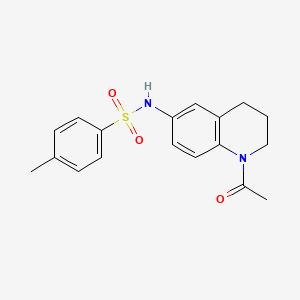
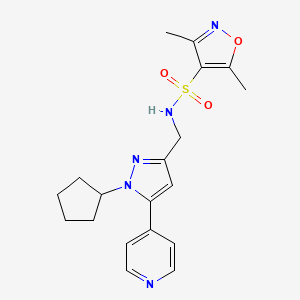
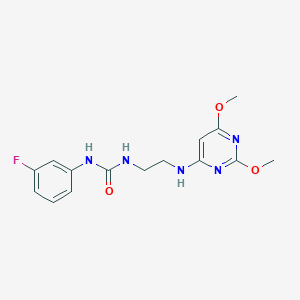
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)
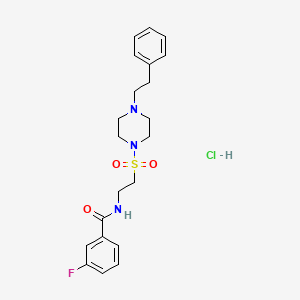
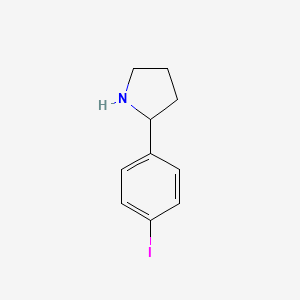
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)
